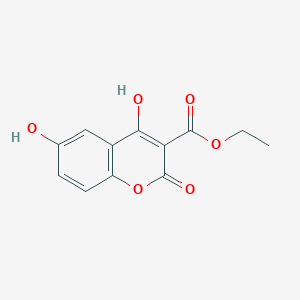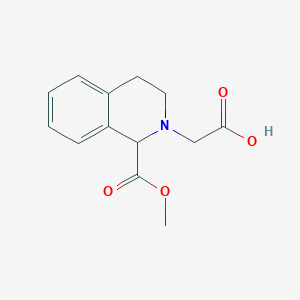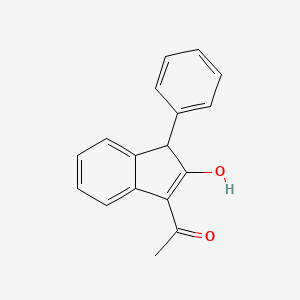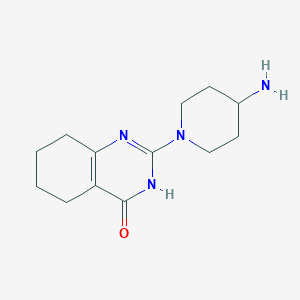
Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate is a heterocyclic compound that combines the structural features of quinoline and pyrrole. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyrrole moieties in its structure allows it to exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate typically involves the condensation of quinoline derivatives with pyrrole carboxylates. One common method involves the reaction of quinoline-8-carbaldehyde with pyrrole-3-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylate group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinolin-8-ylmethyl 1H-pyrrole-3-methanol.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential as an anticancer agent, given the biological activity of both quinoline and pyrrole derivatives.
作用機序
The mechanism of action of Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and pyrrole moieties. These interactions can lead to the modulation of cellular pathways involved in processes such as cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Quinoline-8-carboxylate: Shares the quinoline moiety but lacks the pyrrole component.
Pyrrole-3-carboxylate: Contains the pyrrole moiety but lacks the quinoline component.
Indole-3-carboxylate: Similar structure but with an indole ring instead of quinoline.
Uniqueness
Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate is unique due to the combination of quinoline and pyrrole moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components.
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c18-15(12-6-8-16-9-12)19-10-13-4-1-3-11-5-2-7-17-14(11)13/h1-9,16H,10H2 |
InChIキー |
IUYUHZHKHBBSPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)COC(=O)C3=CNC=C3)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)



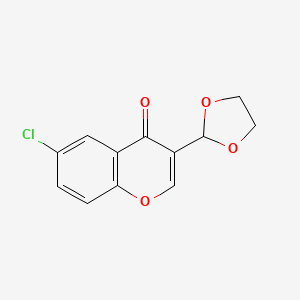
![6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B11864139.png)
![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)

![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)
